Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide
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Overview
Description
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic peptide compound It is composed of glycyl, leucyl, and phenylalaninamide residues, with a nitrophenyl group attached to the phenylalaninamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for further coupling. Common deprotecting agents include TFA (trifluoroacetic acid).
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry, ensure the purity and identity of the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) are common.
Substitution: Nucleophiles like amines or thiols can react with the nitrophenyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the peptide.
Reduction: Amino derivatives of the peptide.
Substitution: Various substituted peptides depending on the nucleophile used.
Scientific Research Applications
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential interactions with biological molecules and enzymes.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery vehicle.
Industry: Utilized in the development of new materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets. The nitrophenyl group can act as a reactive site for binding or modification by enzymes or other proteins. The peptide backbone allows for specific interactions with biological molecules, potentially influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-leucyl-L-phenylalaninamide: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
Glycyl-L-leucyl-N-(2-nitrophenyl)-L-phenylalaninamide: Similar structure but with the nitrophenyl group in a different position, affecting its reactivity and interactions.
Glycyl-L-leucyl-N-(4-chlorophenyl)-L-phenylalaninamide: Contains a chlorophenyl group instead of a nitrophenyl group, leading to different chemical properties and applications.
Uniqueness
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to the presence of the nitrophenyl group, which imparts specific reactivity and potential for diverse applications in research and industry. Its structure allows for targeted interactions and modifications, making it a valuable compound for various scientific studies.
Properties
CAS No. |
74589-09-6 |
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Molecular Formula |
C23H29N5O5 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-4-methyl-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C23H29N5O5/c1-15(2)12-19(26-21(29)14-24)23(31)27-20(13-16-6-4-3-5-7-16)22(30)25-17-8-10-18(11-9-17)28(32)33/h3-11,15,19-20H,12-14,24H2,1-2H3,(H,25,30)(H,26,29)(H,27,31)/t19-,20-/m0/s1 |
InChI Key |
OLPLTOHPKOKRGA-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
Origin of Product |
United States |
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